2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its benzoxazole core, which is fused with an aminophenyl group and a carbonitrile group. The unique structural features of this compound contribute to its diverse range of applications, particularly in the development of pharmaceuticals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with 4-aminobenzonitrile under specific reaction conditions. One common method involves heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated benzoxazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials such as polymers and dyes, owing to its unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to induce apoptosis in cancer cells by targeting key enzymes and signaling pathways involved in cell proliferation and survival. For instance, it can inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares a similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
2-(4-Aminophenyl)benzimidazole: Contains an imidazole ring instead of the benzoxazole ring.
2-(4-Aminophenyl)benzofuran: Features a furan ring instead of the benzoxazole ring.
Uniqueness
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile stands out due to its unique combination of structural features, which confer distinct electronic and steric properties. These properties enable the compound to interact with a diverse range of biological targets and exhibit a broad spectrum of biological activities. Additionally, the presence of the carbonitrile group enhances the compound’s reactivity, making it a versatile intermediate for the synthesis of various derivatives .
Eigenschaften
Molekularformel |
C14H9N3O |
---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H9N3O/c15-8-9-1-6-13-12(7-9)17-14(18-13)10-2-4-11(16)5-3-10/h1-7H,16H2 |
InChI-Schlüssel |
ZQLBUYKWKABXMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.